4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide
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Overview
Description
4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the carbothioyl group under specific reaction conditions, such as the use of thionyl chloride or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: Shares the pyrazole core but lacks the additional functional groups.
1-methyl-4-bromopyrazole: Similar structure but different substitution pattern.
4-bromo-1-(2-chloroethyl)-1H-pyrazole: Contains a chloroethyl group instead of the pyridinyl-piperazine moiety .
Uniqueness
The uniqueness of 4-bromo-1-methyl-N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonothioyl}-1H-pyrazole-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C15H17BrN6OS |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-bromo-1-methyl-N-(4-pyridin-2-ylpiperazine-1-carbothioyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17BrN6OS/c1-20-10-11(16)13(19-20)14(23)18-15(24)22-8-6-21(7-9-22)12-4-2-3-5-17-12/h2-5,10H,6-9H2,1H3,(H,18,23,24) |
InChI Key |
RVARBCZSZGAFRY-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=N3)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=N3)Br |
Origin of Product |
United States |
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